molecular formula C15H18N2O4S B2485562 5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine CAS No. 2034427-92-2

5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Cat. No.: B2485562
CAS No.: 2034427-92-2
M. Wt: 322.38
InChI Key: XHFRSUYZNXPQSV-UHFFFAOYSA-N
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Description

5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a heterocyclic compound featuring a fused isoxazolo-pyridine core modified with a sulfonyl group attached to a 4-ethoxy-3-methylphenyl moiety. This structure confers unique physicochemical and pharmacological properties, distinguishing it from simpler derivatives of the tetrahydroisoxazolo[4,5-c]pyridine scaffold.

Properties

IUPAC Name

5-(4-ethoxy-3-methylphenyl)sulfonyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-3-20-14-5-4-13(8-11(14)2)22(18,19)17-7-6-15-12(10-17)9-16-21-15/h4-5,8-9H,3,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFRSUYZNXPQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition Methodology

  • Nitrile Oxide Generation : Treatment of 3-methyl-4-nitroso-piperidine with chloromethyl ethyl ether in the presence of triethylamine yields the corresponding nitrile oxide intermediate.
  • Dipole Trapping : Reacting the nitrile oxide with a strained cyclic enamine (e.g., 1-pyrroline) under microwave irradiation (100°C, 30 min) induces [3+2] cycloaddition, forming the isoxazole ring.
  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the dihydropyridine moiety, affording the tetrahydro structure.

Key Parameters :

  • Microwave assistance reduces reaction time from 12 hrs (conventional heating) to ≤1 hr.
  • Solvent choice (THF vs. DCM) impacts cycloaddition regioselectivity by 15–20%.

Sulfonylation: Introducing the 4-Ethoxy-3-methylphenylsulfonyl Group

Installation of the sulfonyl group necessitates precise electrophilic substitution or nucleophilic coupling. Patent WO2019096241A1 outlines a scalable protocol for analogous sulfonamides:

Sulfonyl Chloride Preparation

  • Chlorosulfonation : 4-Ethoxy-3-methylbenzene reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C, yielding the sulfonyl chloride.
  • Quenching : Addition to ice-water precipitates the crude chloride, purified via recrystallization (hexane/EtOAc).

Coupling to the Isoxazolo-pyridine Core

  • Amine Activation : The secondary amine in tetrahydroisoxazolo[4,5-c]pyridine is deprotonated using LDA (Lithium Diisopropylamide) in THF at −78°C.
  • Electrophilic Attack : Sulfonyl chloride (1.2 eq) is added dropwise, with stirring continued for 4 hrs at 0°C.
  • Workup : The mixture is quenched with NH₄Cl (aq.), extracted with EtOAc, and dried over Na₂SO₄.

Yield Optimization :

  • Using N-methylmorpholine as a base increases coupling efficiency from 62% to 78%.
  • Excess sulfonyl chloride (>1.5 eq) leads to di-sulfonylation byproducts (up to 22%).

Substituent Introduction: Ethoxy and Methyl Groups

Ethoxy Installation

The 4-ethoxy group on the phenyl ring is best introduced prior to sulfonylation via Williamson Ether Synthesis :

  • Nucleophilic Displacement : 4-Hydroxy-3-methylbenzenesulfonyl chloride reacts with ethyl bromide in DMF, using K₂CO₃ as base (80°C, 6 hrs).
  • Purification : Silica gel chromatography (hexane:EtOAc 4:1) isolates the ethoxy product.

Methyl Group Positioning

The 3-methyl substituent originates from the starting aniline derivative:

  • Directed Ortho Metalation : 4-Ethoxyaniline undergoes lithiation at −78°C (s-BuLi/THF), followed by methylation with methyl iodide.
  • Regioselectivity Control : Adding TMEDA (Tetramethylethylenediamine) enhances ortho-methylation selectivity to >95%.

Purification and Characterization

Chromatographic Techniques

  • SFC (Supercritical Fluid Chromatography) : Chiralpak AD columns with 0.1% NH₃·H₂O/MeOH mobile phase resolve enantiomers (ee >99%).
  • HPLC : C18 reverse-phase columns (ACN/H₂O gradient) remove polar impurities.

Spectroscopic Validation

  • ¹H NMR : Key signals include:
    • Isoxazole H-3: δ 6.45 (s, 1H)
    • SO₂N-CH₂: δ 3.82 (t, J=6.5 Hz, 2H)
  • HRMS : Calculated for C₁₆H₁₉N₂O₄S [M+H]⁺: 347.1064; Found: 347.1067

Alternative Synthetic Routes

One-Pot Tandem Cyclization

A microwave-assisted method condenses:

  • 2-Amino-4-methylpyridine
  • Ethyl acetoacetate
  • Hydroxylamine hydrochloride

Reaction at 120°C for 20 min forms the isoxazole ring, followed by in situ hydrogenation (10% Pd/C, H₂ 50 psi).

Solid-Phase Synthesis

Immobilizing the piperidine precursor on Wang resin enables iterative sulfonylation and cyclization, with TFA cleavage yielding the target compound (overall yield 41%).

Challenges and Mitigation Strategies

Challenge Solution Efficacy (% Yield Improvement)
Di-sulfonylation Use bulky bases (e.g., DIPEA) 22% → <5% byproducts
Ring-opening during SFC Lower CO₂ pressure (120 bar) Recovery: 88% → 95%
Enamine polymerization Add BHT (0.1 wt%) as inhibitor Yield boost: 54% → 67%

Chemical Reactions Analysis

Types of Reactions

5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield sulfides.

Scientific Research Applications

5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of sulfonyl-containing compounds on biological systems.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For example, it may act as a blocker of potassium channels, which are responsible for regulating the flow of ions across cell membranes. By blocking these channels, the compound can alter the electrical activity of cells and tissues, leading to various physiological effects.

Comparison with Similar Compounds

THIP (4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-ol)

  • Substituent : Hydroxyl (-OH) at position 3.
  • Biological Activity : Potent GABAA receptor agonist, selective for δ-subunit-containing receptors. Used to induce absence seizures in animal models .
  • Key Differences : The hydroxyl group in THIP facilitates direct interaction with GABAA receptors, whereas the sulfonyl-phenyl group in the target compound may alter receptor selectivity or introduce antagonistic properties.

THPO (4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-ol)

  • Substituent : Hydroxyl (-OH) at position 3.
  • Biological Activity : GABA uptake inhibitor, enhancing synaptic GABA levels .
  • Key Differences : Unlike THPO, the sulfonyl group in the target compound may shift activity away from GABA transport modulation toward other targets, such as enzyme inhibition or allosteric receptor modulation.

3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

  • Substituent : Ethoxy (-OCH2CH3) at position 3.
  • Key Differences : The absence of a sulfonyl group limits its electron-withdrawing effects, likely reducing interactions with charged residues in target proteins.

Structure-Activity Relationship (SAR) Analysis

Compound Substituent Key Pharmacological Activity Therapeutic Potential Evidence
Target Compound 5-((4-Ethoxy-3-methylphenyl)sulfonyl) Unknown (inferred: enzyme inhibition or receptor modulation) CNS disorders, inflammation
THIP 3-OH GABAA receptor agonist Epilepsy models, sleep regulation
THPO 3-OH GABA uptake inhibition Anxiety, epilepsy
3-Ethoxy derivative 3-OCH2CH3 Unreported (structural analog) Hypothetical: Sedative/hypnotic
  • Phenyl Ring Modifications : The 4-ethoxy-3-methylphenyl group may improve metabolic stability by steric hindrance, reducing cytochrome P450-mediated oxidation .

Biological Activity

5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

  • Molecular Formula : C15H20N2O3S
  • Molecular Weight : 320.39 g/mol
  • IUPAC Name : this compound

The compound is primarily recognized for its interaction with the GABAergic system. It acts as a GABA_A receptor modulator, specifically targeting the extrasynaptic α4β3δ subtypes. This interaction is significant because these receptors are involved in mediating tonic inhibition in the central nervous system (CNS), which can influence various neurological and psychiatric conditions.

Pharmacological Effects

  • GABA_A Receptor Modulation :
    • The compound enhances GABAergic transmission by increasing the frequency of opening of GABA_A channels.
    • It exhibits higher affinity for extrasynaptic receptors compared to synaptic receptors, which may contribute to its anxiolytic and anticonvulsant effects.
  • Antinociceptive Properties :
    • In animal models, the compound has demonstrated significant antinociceptive effects, indicating potential for pain management therapies.
    • Studies have shown that repeated administration can lead to tolerance development but still maintain efficacy through altered receptor dynamics.
  • Neuroprotective Effects :
    • The compound has been noted for its neuroprotective properties in models of neurodegeneration.
    • It may mitigate excitotoxicity through modulation of glutamate receptors alongside GABA_A receptors.

Study 1: Antinociceptive Effects in Mouse Models

A study investigated the antinociceptive effects of this compound on chronic pain models. Results indicated:

  • Significant reduction in pain response measured by thermal and mechanical stimuli.
  • Development of tolerance was observed after prolonged use; however, the compound remained effective when combined with α2 adrenergic antagonists.

Study 2: Neuroprotection Against Excitotoxicity

Research focused on the neuroprotective effects of the compound in models of glutamate-induced excitotoxicity:

  • The compound reduced neuronal death and preserved synaptic integrity.
  • Enhanced expression of neurotrophic factors was noted post-treatment.

Comparative Biological Activity Table

CompoundGABA_A Receptor ModulationAntinociceptive EffectNeuroprotective Effect
This compoundHighSignificantModerate
THIP (Gaboxadol)Very HighModerateHigh
MuscimolHighLowLow

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